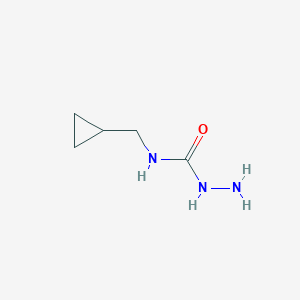

3-Amino-1-(cyclopropylmethyl)urea

Beschreibung

Significance of Urea (B33335) Derivatives in Contemporary Chemistry

Urea, the first organic compound to be synthesized from inorganic materials, and its derivatives play a pivotal role in a multitude of scientific and industrial applications. hilarispublisher.comwikipedia.org In the realm of medicinal chemistry, the urea functional group is of paramount importance due to its ability to form stable hydrogen bonds with biological targets such as proteins and receptors. nih.govacs.org This capacity for strong and specific interactions is a key determinant of a compound's biological activity and pharmacological properties. nih.gov Consequently, urea derivatives are integral components in the design and development of a wide range of therapeutic agents, including those with anticancer, antibacterial, anticonvulsant, and anti-HIV activities. hilarispublisher.comnih.gov

The versatility of the urea scaffold extends beyond its direct biological interactions. wisdomlib.org It is frequently employed as a linker in complex molecular architectures, such as antibody-drug conjugates, and as a building block in combinatorial chemistry. nih.gov The ongoing development of novel synthetic methodologies for creating urea-containing compounds underscores their enduring importance in medicinal chemistry and materials science. nih.govacs.org

Role of Cyclopropylmethyl Moieties in Structure and Reactivity

The incorporation of a cyclopropylmethyl group into a molecule can profoundly influence its structural and reactive properties. The cyclopropyl (B3062369) ring itself is a unique structural motif in organic chemistry. nih.goviris-biotech.de Its three-membered ring introduces significant ring strain, which in turn affects bond lengths, bond angles, and electronic distribution compared to acyclic or larger ring systems. nih.govresearchgate.net Specifically, the C-C bonds within a cyclopropane (B1198618) ring possess enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes. nih.gov

In the context of drug design and medicinal chemistry, the cyclopropylmethyl moiety is often introduced to enhance a molecule's pharmacological profile. hyphadiscovery.com This can manifest in several ways, including:

Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a conformation that is more favorable for binding to its biological target. nih.goviris-biotech.de

Metabolic Stability: The strong C-H bonds of the cyclopropyl ring can make it less susceptible to oxidative metabolism by enzymes such as cytochrome P450s, potentially leading to a longer biological half-life. iris-biotech.dehyphadiscovery.com

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a compound's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.goviris-biotech.de

The strategic placement of a cyclopropylmethyl group can therefore be a powerful tool for fine-tuning the properties of a lead compound during the drug discovery process. iris-biotech.de

Overview of Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like 3-Amino-1-(cyclopropylmethyl)urea from initial synthesis to potential application follows a well-trodden, yet challenging, path. The initial phase typically involves the synthesis and characterization of the compound. This includes determining its chemical structure, purity, and fundamental physicochemical properties.

Following this, the compound may be screened for biological activity against a variety of targets. This is often guided by the structural features of the molecule. For instance, the presence of the urea and cyclopropylmethyl groups in this compound might suggest its potential as a modulator of biological systems where these motifs are known to be important.

If promising activity is identified, further research is undertaken to understand its mechanism of action and to optimize its structure to improve potency and selectivity while minimizing potential off-target effects. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and development. While the specific research trajectory for this compound is not extensively documented in publicly available literature, its structural components suggest its potential utility as a research chemical and a building block for more complex molecules. srdpharma.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1057393-54-0 | srdpharma.combldpharm.comsigmaaldrich.comarctomsci.combiosynth.com |

| Molecular Formula | C₅H₁₁N₃O | srdpharma.combldpharm.comnih.gov |

| Molecular Weight | 129.16 g/mol | srdpharma.comsigmaaldrich.comnih.gov |

| IUPAC Name | N-(cyclopropylmethyl)hydrazinecarboxamide | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-(cyclopropylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSBNZFHSKCRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Amino 1 Cyclopropylmethyl Urea

Established Synthetic Routes and Strategies

The most established and direct method for synthesizing N,N'-substituted ureas involves the reaction of an isocyanate with an amine or a derivative thereof. nih.gov This fundamental approach is highly adaptable for the preparation of 3-Amino-1-(cyclopropylmethyl)urea, where the key challenge lies in the selective reaction between the cyclopropylmethyl moiety and the hydrazine-carboxamide core.

A primary strategy involves the nucleophilic addition of hydrazine (B178648), or a protected form of it, to cyclopropylmethyl isocyanate. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions. Alternative methods, such as the Hofmann or Curtius rearrangements, can generate the key isocyanate intermediate in situ from a corresponding primary amide or acyl azide, respectively. organic-chemistry.orgrsc.org These methods provide flexibility, starting from carboxylic acids or their derivatives, and avoid the handling of potentially hazardous isocyanates. researchgate.net

Key Precursors and Starting Materials

Cyclopropylmethyl Isocyanate: This is a central precursor for the most direct synthetic route. It is not commonly available commercially and is typically synthesized as needed. A standard method for its preparation is the Curtius rearrangement of cyclopropanecarboxylic acid azide. This, in turn, is generated from cyclopropanecarboxylic acid. Another approach involves the reaction of (cyclopropylmethyl)amine with a phosgene (B1210022) equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com

(Cyclopropylmethyl)amine: This primary amine serves as a precursor to the isocyanate. It can be synthesized through various methods, including the reduction of cyclopropanecarbonitrile (B140667) or the reductive amination of cyclopropanecarboxaldehyde. google.com

Hydrazine and its Derivatives: Hydrazine (H₂N-NH₂) is the simplest nucleophile for forming the aminourea portion of the target molecule. However, due to its high reactivity and potential for side reactions, a protected form is often preferred. Tert-butyl carbazate (B1233558) (Boc-hydrazine) is an ideal protected precursor. acs.org The Boc group masks one of the amino groups, allowing the other to react selectively, and can be easily removed in a final deprotection step. acs.org

Table 1: Key Precursors and Starting Materials

| Precursor | Molecular Formula | Role in Synthesis | Common Synthetic Source |

|---|---|---|---|

| Cyclopropylmethyl isocyanate | C₅H₇NO | Electrophile for urea (B33335) formation | Curtius rearrangement of cyclopropanecarboxylic acid azide |

| (Cyclopropylmethyl)amine | C₄H₉N | Starting material for isocyanate synthesis | Reduction of cyclopropanecarbonitrile |

| Hydrazine | H₄N₂ | Nucleophile for aminourea formation | Commercial sources |

| tert-Butyl carbazate (Boc-hydrazine) | C₅H₁₂N₂O₂ | Protected hydrazine nucleophile | Reaction of hydrazine with di-tert-butyl dicarbonate |

Reaction Conditions and Optimization Protocols

The formation of the urea linkage by reacting an isocyanate with an amine or hydrazine is generally efficient and can be performed under various conditions. Optimization focuses on maximizing yield, ensuring purity, and simplifying workup procedures.

The reaction is typically conducted in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The reaction of an isocyanate with an amine is often rapid and exothermic, and no catalyst or base is usually required. commonorganicchemistry.com When starting from an alkyl halide to generate the isocyanate in situ, microwave-assisted protocols have been shown to accelerate the reaction, with typical conditions involving heating at 50-70°C under CO₂ pressure. beilstein-journals.org For larger-scale preparations, water has been explored as a green solvent for the reaction between amines and potassium isocyanate, often leading to high purity products that precipitate from the reaction mixture. rsc.orgrsc.org

Table 2: Typical Reaction Conditions for Urea Synthesis from Isocyanate

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Solvent | THF, DCM, MeCN, DMF | Inert, aprotic solvents are standard to prevent side reactions. commonorganicchemistry.com |

| Temperature | Room Temperature (20-25°C) | The reaction is typically fast and efficient at ambient temperature. commonorganicchemistry.com |

| Catalyst | None required | The high reactivity of the isocyanate group with amines makes catalysts unnecessary. commonorganicchemistry.com |

| Pressure | Atmospheric | Standard laboratory conditions are sufficient. |

| Workup | Filtration or extraction | Products often precipitate or can be isolated by standard extraction techniques. rsc.org |

Advanced Synthetic Techniques and Innovations

While the fundamental synthesis of this compound is straightforward, advanced techniques can offer improvements in efficiency, selectivity, and applicability, especially when incorporating this moiety into more complex molecules.

Chemoselective Transformations

Chemoselectivity is crucial when the target molecule contains multiple reactive functional groups. In this compound, the terminal primary amino group (-NH₂) of the hydrazine fragment is significantly more nucleophilic than the N-H group within the urea linkage. This inherent difference in reactivity allows for selective transformations. For instance, acylation or alkylation reactions would preferentially occur at the terminal -NH₂ group, leaving the urea structure intact.

Conversely, strategies exist to achieve chemoselectivity where the urea itself is the target of transformation in the presence of other, typically more reactive, groups. The development of reagents and reaction conditions that allow for selective reactions is an active area of research. researchgate.net For example, certain catalytic systems can selectively reduce a urea in the presence of other carbonyl compounds, a transformation that is typically challenging. This demonstrates the potential for advanced control in complex syntheses.

Protecting Group Strategies in Synthesis

Protecting group strategies are essential for the unambiguous synthesis of this compound, particularly to manage the reactivity of the hydrazine moiety. The use of a protected hydrazine is the most effective way to prevent unwanted side reactions.

A robust and widely used strategy involves reacting cyclopropylmethyl isocyanate with a mono-protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine) . The Boc group is stable under the conditions required for urea formation. This reaction yields an N-Boc-protected intermediate, tert-butyl 2-(3-(cyclopropylmethyl)ureido)hydrazine-1-carboxylate.

The final step is the deprotection of this intermediate. The Boc group is selectively and cleanly removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid (HCl) in an organic solvent. acs.org This strategy offers excellent control, preventing the formation of symmetrical bis(cyclopropylmethyl)urea and avoiding reactions at the terminal nitrogen of the hydrazine, thus ensuring a high yield of the desired product. The use of Boc-protected amines to generate isocyanates in situ, which then react with another amine, is also a powerful one-pot method for creating unsymmetrical ureas. acs.org

Process Scale-Up Considerations and Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that are common in the manufacturing of fine chemicals, particularly unsymmetrical ureas.

For the route utilizing N,N'-Carbonyldiimidazole (CDI), a key challenge is the management of the reaction stoichiometry and temperature. The reaction of CDI with (cyclopropylmethyl)amine is exothermic, and inadequate temperature control can lead to the formation of side products. On a large scale, efficient heat dissipation is crucial. The handling of imidazole (B134444), a byproduct of the reaction, must also be considered in the work-up and waste streams, although it is generally considered a benign substance. youtube.com

If a route involving pre-formed cyclopropylmethyl isocyanate is chosen, the primary challenge is the safe handling of the isocyanate itself. Isocyanates are highly reactive and toxic, requiring specialized containment facilities and personal protective equipment for operators. wikipedia.org The storage and transport of isocyanates are also subject to strict regulations. Distillation for purification of isocyanates can be problematic due to their thermal sensitivity, which can lead to oligomerization and polymerization. google.com

Regardless of the chosen route, purification of the final product is a significant consideration. The removal of unreacted starting materials, reagents, and byproducts to achieve the desired purity of this compound may require multiple crystallization or chromatographic steps, which can be costly and time-consuming on a large scale. The development of a scalable and efficient purification protocol is therefore a critical aspect of process development. nih.gov

A summary of scale-up considerations is provided in the table below:

| Consideration | Route 1 (CDI) | Route 2 (Isocyanate) | General |

| Reagent Handling | CDI is moisture-sensitive. | Highly toxic and reactive isocyanate requires specialized handling. wikipedia.org | Handling of hydrazine, which is also a hazardous substance. |

| Reaction Control | Exothermic reaction requires efficient cooling. | Precise temperature control needed to prevent side reactions. | Control of reaction stoichiometry to minimize byproduct formation. |

| Byproduct Management | Removal of imidazole from the product. youtube.com | Management of potential polymeric byproducts. | Treatment of solvent and reagent waste streams. |

| Purification | Crystallization or chromatography to remove impurities. | High-purity product may require multiple purification steps. | Development of a robust and scalable purification method. |

Analysis of Synthetic Byproducts and Side Reactions

The synthesis of this compound is susceptible to the formation of various byproducts, depending on the chosen synthetic route and reaction conditions. A thorough analysis of these byproducts is crucial for optimizing the synthesis and ensuring the purity of the final product.

In the N,N'-Carbonyldiimidazole (CDI) mediated synthesis, a common side reaction is the formation of the symmetrical urea, N,N'-bis(cyclopropylmethyl)urea . This occurs if the activated carbamoyl-imidazole intermediate reacts with another molecule of (cyclopropylmethyl)amine instead of hydrazine. This can be minimized by the slow addition of the amine to the CDI and then adding hydrazine. The primary byproducts from the CDI reagent itself are imidazole and carbon dioxide, which are generally easy to remove during work-up. youtube.com

When using the cyclopropylmethyl isocyanate route, the high reactivity of the isocyanate can lead to several side reactions. wikipedia.org Reaction of the isocyanate with the newly formed product, this compound, can lead to the formation of a biuret derivative. Furthermore, isocyanates can react with water to form an unstable carbamic acid, which decomposes to (cyclopropylmethyl)amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form the symmetrical N,N'-bis(cyclopropylmethyl)urea. The reaction of hydrazine with two molecules of the isocyanate can also lead to a disubstituted hydrazine byproduct.

The reaction between an isocyanate and hydrazine can be complex, with the potential for the formation of semicarbazides being the desired outcome. finechem-mirea.ru However, depending on the stoichiometry and reaction conditions, other products can be formed.

A summary of potential byproducts and the reactions that form them is presented below:

| Byproduct | Generating Reaction | Synthetic Route |

| N,N'-bis(cyclopropylmethyl)urea | Reaction of the carbamoyl-imidazole intermediate with (cyclopropylmethyl)amine. | CDI Route |

| N,N'-bis(cyclopropylmethyl)urea | Reaction of cyclopropylmethyl isocyanate with (cyclopropylmethyl)amine (formed from isocyanate hydrolysis). | Isocyanate Route |

| Biuret derivative | Reaction of this compound with cyclopropylmethyl isocyanate. | Isocyanate Route |

| Disubstituted hydrazine | Reaction of hydrazine with two equivalents of cyclopropylmethyl isocyanate. | Isocyanate Route |

| Imidazole | Byproduct from the CDI reagent. youtube.com | CDI Route |

| Carbon Dioxide | Byproduct from the CDI reagent and from isocyanate hydrolysis. wikipedia.orgyoutube.com | Both Routes |

Advanced Structural Characterization and Elucidation of 3 Amino 1 Cyclopropylmethyl Urea

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, and the amine and urea (B33335) functionalities. The chemical shifts, integration values, and coupling patterns of these signals would confirm the presence and connectivity of these structural motifs. For instance, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon environments. One would anticipate signals corresponding to the carbonyl carbon of the urea group, the carbons of the cyclopropyl ring, and the methylene carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 130.10, corresponding to the protonated form of 3-Amino-1-(cyclopropylmethyl)urea.

Fragmentation Analysis: Under collision-induced dissociation (CID) conditions, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for urea-containing compounds could involve cleavage of the C-N bonds and the loss of small neutral molecules. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Advanced Chromatographic Purity Assessment (e.g., LC-MS for purity)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of a compound. mdpi.com A sample of this compound would be injected into a liquid chromatograph, which separates the components of the mixture based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer for detection and identification. A high-purity sample would ideally show a single major peak in the chromatogram with the expected mass-to-charge ratio. This method is highly sensitive and can detect even trace amounts of impurities.

Theoretical and Computational Investigations of 3 Amino 1 Cyclopropylmethyl Urea

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Descriptors)

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic configuration and energy. substack.com

From the electronic structure, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will behave in a chemical reaction. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap typically suggests higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Conceptual Reactivity Descriptors for 3-Amino-1-(cyclopropylmethyl)urea

| Descriptor | Definition | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The terminal amino group and urea (B33335) nitrogens are likely contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The carbonyl carbon of the urea group is a probable site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and chemical reactivity. |

| Electron Density | The probability of finding an electron in a particular region. | High electron density is expected around the oxygen and nitrogen atoms, making them potential hydrogen bond acceptors. |

| Electrostatic Potential | The work done in moving a unit positive charge from infinity to a point in space around the molecule. | Negative potential regions (red) highlight likely sites for electrophilic attack (e.g., carbonyl oxygen), while positive regions (blue) indicate sites for nucleophilic attack. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Calculated from the HOMO and LUMO energies, it provides an indication of the molecule's stability. |

| Global Softness (S) | The reciprocal of global hardness. | A higher value suggests greater reactivity. |

Molecular Modeling and Dynamics Simulations

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms using a force field. pnas.orgnih.gov By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, providing a "movie" of the molecule's behavior.

Such simulations could be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule in solution. The rotation around the C-N bonds of the urea and the orientation of the cyclopropylmethyl group would be of particular interest. nih.gov

Analyze Solvation: Study how water molecules arrange themselves around the solute, forming hydrogen bonds with the urea and amino groups. acs.org This can provide insights into the molecule's solubility.

Investigate Dynamic Properties: Understand the flexibility of different parts of the molecule, which can be important for its ability to bind to a biological target.

Table 2: Conceptual MD Simulation Parameters for this compound

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters describing the potential energy of the system. | GROMOS, AMBER, CHARMM, or OPLS |

| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E for water |

| System Size | The number of atoms in the simulation box. | One molecule of this compound and several thousand water molecules. |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |

| Temperature and Pressure | The thermodynamic conditions of the simulation. | Controlled using thermostats and barostats (e.g., Nosé-Hoover, Parrinello-Rahman). |

| Analysis Methods | Techniques to extract information from the simulation trajectories. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs). |

Prediction of Molecular Interactions and Binding Affinity

A key application of computational chemistry in drug discovery is predicting how a molecule might interact with a biological target, such as a protein, and estimating the strength of this interaction (binding affinity). Molecular docking is a primary tool for this purpose.

In a hypothetical scenario where this compound is being investigated as an inhibitor of a specific enzyme, molecular docking would be used to predict its binding mode within the enzyme's active site. This involves searching for the most favorable orientation and conformation of the ligand within the receptor. The urea moiety is particularly adept at forming hydrogen bonds, which are often crucial for drug-target interactions. nih.gov

Following docking, more rigorous methods like free energy calculations (e.g., MM/PBSA, MM/GBSA, or free energy perturbation) can be employed to obtain a more quantitative prediction of the binding affinity. These calculations take into account the dynamic nature of the complex and the effects of the solvent.

Table 3: Conceptual Framework for Predicting Molecular Interactions

| Step | Method | Objective | Expected Insights for this compound |

| 1. Target Identification | Biological assays, literature review. | Identify a relevant protein target. | N/A (Hypothetical) |

| 2. Binding Site Prediction | Pocket detection algorithms. | Locate potential binding sites on the protein surface. | N/A (Hypothetical) |

| 3. Molecular Docking | AutoDock, Glide, GOLD, etc. | Predict the preferred binding pose of the ligand in the active site. | The urea group's NH and C=O groups would likely form hydrogen bonds with amino acid residues. The cyclopropyl (B3062369) group may engage in hydrophobic interactions. |

| 4. Scoring | Scoring functions associated with docking programs. | Provide a rough estimate of the binding affinity. | A numerical score indicating the predicted strength of the interaction. |

| 5. Refinement with MD | Molecular dynamics simulations of the protein-ligand complex. | Assess the stability of the predicted binding pose and observe dynamic interactions. | Confirm the stability of key hydrogen bonds and hydrophobic contacts over time. |

| 6. Binding Free Energy Calculation | MM/PBSA, MM/GBSA, FEP, TI. | Obtain a more accurate, quantitative prediction of the binding affinity. | A calculated ΔG of binding, which can be compared with experimental values if available. |

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov A QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For a QSAR study involving this compound, one would first need a dataset of structurally related compounds with their measured biological activities against a specific target. The process would then involve the following steps:

Data Set Preparation: A series of urea derivatives, including this compound, with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A successful QSAR model could identify the key molecular properties (e.g., size, shape, electronic properties) that are important for the desired biological activity, thereby guiding the design of more potent analogs. nih.govnih.gov

Table 4: Conceptual Framework of a QSAR Study

| Step | Description | Example for a Series Including this compound |

| 1. Compound Series | A set of structurally related molecules. | Analogs with variations in the cyclopropyl group, the linker, or the terminal amino group. |

| 2. Biological Activity | A quantitative measure of the compounds' effects. | IC50 values for the inhibition of a target enzyme. |

| 3. Molecular Descriptors | Numerical representations of molecular properties. | Topological (e.g., Wiener index), electronic (e.g., dipole moment), and steric (e.g., molecular volume) descriptors. |

| 4. Statistical Model | The mathematical equation linking descriptors to activity. | Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| 5. Model Validation | Assessing the model's predictive ability. | Leave-one-out cross-validation (q²), prediction for an external test set (r²_pred). |

| 6. Interpretation | Understanding the relationship between structure and activity. | The model might suggest that smaller, more polar compounds are more active, guiding future synthesis. |

Chemical Reactivity and Transformation Studies of 3 Amino 1 Cyclopropylmethyl Urea

Reaction Mechanisms and Pathways Involving the Urea (B33335) Moiety

The urea moiety of 3-Amino-1-(cyclopropylmethyl)urea, which is a substituted semicarbazide (B1199961) (or hydrazinecarboxamide), is the primary center of its chemical reactivity. wikipedia.orgajchem-b.com This functional group possesses multiple nucleophilic and basic sites, leading to several potential reaction pathways.

The terminal primary amino group (-NH₂) is the most nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding semicarbazones. This classic reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to yield the stable C=N double bond of the semicarbazone. wikipedia.orgresearchgate.net The reaction is typically catalyzed by mild acid.

The urea structure also contains two less nucleophilic secondary amide-like nitrogen atoms and a carbonyl oxygen. Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack, although it can also lead to hydrolysis under harsh acidic conditions with prolonged heating, cleaving the amide bonds to yield cyclopropylmethylhydrazine, ammonia, and carbon dioxide. nih.govmdpi.com

Under strongly basic conditions, one of the N-H protons can be abstracted, generating an anion that can participate in subsequent reactions, though this typically requires a very strong base. nih.gov The reactivity of the urea moiety is central to its function in broader chemical synthesis, often acting as a versatile handle for building more complex molecular architectures. nih.gov The general class of hydrazinecarboxamides has been explored for a wide range of applications, underscoring the versatile reactivity of this functional group. ajchem-b.com

Cyclopropyl (B3062369) Ring Opening and Rearrangement Processes

The cyclopropylmethyl group is a strained ring system that can undergo ring-opening reactions under specific, typically acidic, conditions. The mechanism of this process is highly dependent on the stability of the intermediates formed. In the case of this compound, the reaction is facilitated by the presence of the adjacent nitrogen atom.

Under acidic catalysis, protonation of the urea moiety can occur. The resulting electron-withdrawing effect of the protonated urea group weakens the adjacent cyclopropane (B1198618) bonds. This can lead to the formation of a cyclopropylcarbinyl cation intermediate. This cation is notoriously unstable and can rapidly rearrange through ring-opening to a more stable homoallylic cation. nih.gov Nucleophilic attack on this rearranged cation, for instance by water or a conjugate base, would lead to a linear butene derivative rather than a product retaining the cyclopropane ring.

Studies on related cyclopropylamines have shown that electrophilic cleavage often occurs at the distal (C2-C3) bond of the ring, a process favored by the presence of a σ-withdrawing group like a protonated amine. wikipedia.org This suggests a potential pathway for rearrangement that does not involve the immediate formation of a primary carbocation at the methylene (B1212753) bridge. The stability of the resulting cationic species and the reaction conditions will ultimately dictate the final product distribution. It is important to note that these ring-opening reactions are not typically observed under neutral or basic conditions, where the cyclopropyl ring remains stable.

Role as a Chemical Building Block or Reagent in Organic Synthesis

This compound is commercially available as a research chemical, indicating its utility as a building block in the synthesis of more elaborate molecules. srdpharma.combiosynth.com Its bifunctional nature, possessing both a reactive semicarbazide and a cyclopropylmethyl group, allows it to serve as a versatile scaffold.

The terminal amino group can be used as a nucleophilic handle to connect with various electrophilic partners. For example, reaction with an isocyanate would extend the urea chain, while acylation can introduce a wide variety of functional groups. researchgate.net These reactions allow for the systematic construction of libraries of related compounds for screening in drug discovery and materials science.

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers several sites for chemical modification, making it a prime candidate for the synthesis of analogues and derivatives. The primary strategies focus on the reactive N-H groups of the molecule.

Table 1: Potential Derivatization Reactions

| Reactive Site | Reagent Type | Product Type | Reaction Name |

|---|---|---|---|

| Terminal -NH₂ | Aldehydes, Ketones | Semicarbazones | Condensation |

| Terminal -NH₂ | Acyl Halides, Anhydrides | N-Acyl Semicarbazides | N-Acylation |

| Terminal -NH₂ | Isocyanates | Di-urea derivatives | Addition |

The most straightforward derivatization involves the terminal amino group. As detailed in section 5.1, it readily reacts with carbonyl compounds to form semicarbazones, a reaction often used for the characterization and purification of aldehydes and ketones. wikipedia.orgresearchgate.net Furthermore, this primary amine can be acylated using acyl chlorides or anhydrides to produce N-acyl derivatives. researchgate.net This is a common strategy to introduce a vast array of substituents, thereby modifying the compound's steric and electronic properties.

Synthesis of analogues can be achieved by modifying the core structure. For instance, replacing the cyclopropylmethyl group with other alkyl or aryl groups on the starting hydrazine (B178648) would lead to a family of related semicarbazides. The general synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. nih.gov Therefore, analogues could be prepared by reacting cyclopropylmethylhydrazine with different isocyanates or by reacting various substituted hydrazines with cyclopropylmethyl isocyanate. These approaches allow for systematic variation of the substituents to explore structure-activity relationships in medicinal chemistry contexts.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Carbon dioxide |

| Cyclopropylmethylhydrazine |

| Semicarbazones |

| N-Acyl Semicarbazides |

| Di-urea derivatives |

| N-Alkyl derivatives |

| Aldehydes |

| Ketones |

| Acyl Halides |

| Anhydrides |

| Isocyanates |

| Alkyl Halides |

Pre Clinical Biological Activity and Mechanistic Elucidation

In Vitro Mechanistic Studies

There are no available studies on the in vitro mechanistic properties of 3-Amino-1-(cyclopropylmethyl)urea.

Target Identification and Validation

No biological targets for this compound have been identified or validated in the scientific literature.

Enzyme Inhibition Profiles and Kinetics

There are no published data on the enzyme inhibition profile or the kinetics of interaction between this compound and any enzyme.

Receptor Binding and Modulation Mechanisms

Information regarding the receptor binding affinity and modulation mechanisms of this compound is not available.

Cellular Pathway Modulation

There are no studies detailing the effects of this compound on any cellular pathways.

In Vivo Mechanistic Studies (Animal Models)

No in vivo studies in animal models have been published for this compound.

Investigation of Molecular Mechanisms in Animal Systems

Due to the absence of in vivo studies, there is no information on the molecular mechanisms of this compound in animal systems.

Pharmacodynamic Markers in Animal Models (Mechanistic, not Efficacy/Safety)

The direct investigation of pharmacodynamic markers for this compound in animal models is not extensively documented in publicly available literature. However, based on the broader class of urea-containing compounds and molecules with similar structural motifs, several potential mechanistic biomarkers can be extrapolated.

In the context of urea-based compounds, which are known to interact with various physiological targets, pharmacodynamic markers often relate to the specific pathway being modulated. For instance, in studies of urea (B33335) derivatives targeting inflammatory pathways, downstream markers of inflammation such as interleukin-1β (IL-1β) release have been utilized to demonstrate target engagement in vivo. nih.gov For urea-based kinase inhibitors, the phosphorylation status of the target kinase or its substrates in tissue or blood samples serves as a direct pharmacodynamic marker.

Given that some N-cyclopropylmethyl derivatives exhibit activity at opioid receptors, relevant pharmacodynamic markers could include changes in the levels of downstream signaling molecules or receptor occupancy as determined by techniques like positron emission tomography (PET) imaging. nih.gov

For compounds with potential effects on renal function, traditional biomarkers such as blood urea nitrogen (BUN) and serum creatinine (B1669602) are often monitored. However, these are considered markers of function rather than direct mechanism. More specific and sensitive markers of kidney injury or target engagement at the tubular level could include urinary neutrophil gelatinase-associated lipocalin (NGAL), kidney injury molecule-1 (KIM-1), or other proteins released upon specific cellular stress or damage.

It is important to note that without specific preclinical studies on this compound, the selection of appropriate pharmacodynamic markers would be hypothesis-driven, based on its primary pharmacological target, which is not clearly defined in the public domain.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for this compound is not explicitly detailed in available scientific literature. However, analysis of related urea-based compounds and N-cyclopropylmethyl derivatives provides valuable insights into how structural modifications may influence biological activity.

Correlation of Structural Modifications with Biological Effects

For urea-based compounds, SAR studies have revealed that the substituents on both nitrogen atoms of the urea moiety are critical for determining biological activity and target selectivity.

Substitution on the Urea Core: The nature of the groups attached to the urea core dictates the compound's interactions with its biological target. For instance, in a series of biaryl urea derivatives designed as NEK7 inhibitors, the type and position of substituents on the aryl rings were found to be crucial for potency against IL-1β release and for modulating cytotoxicity. nih.gov

The Cyclopropylmethyl Group: The N-cyclopropylmethyl group is a common feature in many biologically active compounds, particularly those targeting the central nervous system. In a study of N-cyclopropylmethyl-nornepenthone derivatives, the position of substituents on the aromatic ring system was shown to have a profound impact on the activity at kappa and mu opioid receptors. nih.gov The cyclopropylmethyl moiety itself is often associated with specific receptor binding profiles and can influence properties such as metabolic stability and bioavailability.

The Amino Group: The terminal amino group in this compound is a key feature. Modifications at this position, such as acylation or substitution, would be expected to significantly alter the compound's physicochemical properties, including its hydrogen bonding capacity and basicity, thereby affecting its biological target interactions.

The following table summarizes the general SAR trends observed in related urea-based and N-cyclopropylmethyl compounds.

| Structural Moiety | Modification | General Effect on Biological Activity |

| Urea Core | Substitution on Aryl Rings | Modulates potency and selectivity. |

| N-Cyclopropylmethyl | Positional Isomerism of Substituents | Alters receptor binding profiles (e.g., KOR vs. MOR activity). |

| Terminal Amino Group | Acylation/Alkylation | Changes physicochemical properties and target interactions. |

Ligand Efficiency and Physicochemical Property Optimization for Biological Interactions

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a molecule to its target. It is a valuable tool for optimizing lead compounds. The optimization of physicochemical properties is crucial for ensuring that a compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

For urea-based inhibitors, the optimization process often involves balancing potency with properties like solubility and permeability. For example, in the development of inhibitors for the bromodomain and extra-terminal (BET) family, lipophilic efficiency (LipE), which relates potency to lipophilicity, was a guiding principle in improving binding affinity while maintaining drug-like properties. nih.gov

The table below illustrates key physicochemical properties of this compound and how they might be considered in an optimization strategy.

| Property | Value (Predicted) | Implication for Biological Interactions |

| Molecular Weight | 129.16 g/mol | Small size is generally favorable for good bioavailability. |

| logP | -0.6 | Low lipophilicity suggests good aqueous solubility but may limit membrane permeability. |

| Polar Surface Area | 58.4 Ų | Contributes to solubility and hydrogen bonding potential. |

| Hydrogen Bond Donors | 3 | Can form multiple hydrogen bonds with a biological target. |

| Hydrogen Bond Acceptors | 2 | Can accept hydrogen bonds from a biological target. |

In a hypothetical optimization campaign for this compound, medicinal chemists would likely explore modifications to the cyclopropylmethyl and amino groups to improve ligand efficiency and tune physicochemical properties for optimal biological performance.

Investigation of Bioavailability and Metabolic Stability in Pre-clinical Systems (Mechanistic Aspects)

Specific data on the bioavailability and metabolic stability of this compound are not available in the public domain. However, general principles from related compounds can provide insights into its likely metabolic fate and absorption characteristics.

Urea-based compounds can be susceptible to enzymatic hydrolysis, although this is not always a major metabolic pathway. The metabolic stability of such compounds is highly dependent on the nature of the substituents. For instance, in the optimization of 2-aminobenzo[d]thiazole derivatives as soluble epoxide hydrolase (sEH) inhibitors, the replacement of a urea group with an amide led to compounds with improved metabolic stability. nih.gov

The N-cyclopropylmethyl group can also be a site of metabolism. Cytochrome P450 (CYP) enzymes can hydroxylate the cyclopropyl (B3062369) ring or the methylene (B1212753) bridge, leading to metabolites with altered activity and clearance rates.

Preclinical investigations of bioavailability and metabolic stability would typically involve a tiered approach:

In Vitro Metabolic Stability: The compound would be incubated with liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) to determine its intrinsic clearance. This provides an early indication of its susceptibility to phase I and phase II metabolism.

CYP Inhibition and Induction: Studies would be conducted to assess whether the compound inhibits or induces major CYP enzymes. This is important for predicting potential drug-drug interactions.

In Vivo Pharmacokinetics: Following administration to animal models (e.g., rats, mice), blood samples would be collected over time to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

The following table outlines the typical preclinical studies conducted to investigate bioavailability and metabolic stability.

| Study Type | System | Parameters Measured | Purpose |

| Metabolic Stability | Liver Microsomes, Hepatocytes | Intrinsic Clearance, Half-life | Predict in vivo clearance and metabolic pathways. |

| CYP Inhibition/Induction | Recombinant CYP Enzymes, Hepatocytes | IC50, EC50 | Assess potential for drug-drug interactions. |

| Plasma Protein Binding | Plasma | Percentage Bound | Determine the fraction of free drug available for distribution and pharmacological activity. |

| In Vivo Pharmacokinetics | Rodents (e.g., Rat, Mouse) | Cmax, Tmax, AUC, t½, F% | Characterize the absorption, distribution, and elimination profile of the compound. |

Without experimental data, it is hypothesized that the small size and low lipophilicity of this compound may lead to good absorption and distribution. However, its metabolic fate would need to be determined through the aforementioned preclinical studies.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. This property makes such scaffolds valuable starting points for the development of new drugs.

There is no direct evidence in the scientific literature to classify "3-Amino-1-(cyclopropylmethyl)urea" as a privileged scaffold. However, the molecule does contain two structural motifs that are independently considered significant in medicinal chemistry: the cyclopropyl (B3062369) ring and the urea (B33335) group.

The cyclopropyl group is a well-known feature in many approved drugs. Its small, rigid nature can introduce conformational constraints on a molecule, which can be advantageous for binding to a specific target. It can also influence metabolic stability and lipophilicity.

The urea functional group is a common hydrogen bond donor and acceptor, enabling it to interact with various biological targets, particularly protein backbones. Urea derivatives have been explored as inhibitors for a wide range of enzymes, including kinases and proteases.

The combination of these two motifs in "this compound" presents a unique three-dimensional shape and a specific arrangement of hydrogen bonding capabilities. In theory, this could allow it to interact with a variety of biological targets, a key characteristic of a privileged scaffold. However, without experimental validation, its status as a privileged scaffold remains speculative.

Design of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding disease pathways and identifying new drug targets.

Currently, there are no published studies that describe the use of "this compound" as a chemical probe. The development of a chemical probe from this compound would require several steps:

Identification of a Biological Target: The first step would be to identify a protein or other biological molecule to which "this compound" binds with sufficient affinity and selectivity.

Affinity and Selectivity Profiling: Extensive screening against a panel of related and unrelated targets would be necessary to establish the compound's selectivity profile.

Functionalization: To be a useful probe, the molecule would likely need to be modified to incorporate a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group) to enable visualization or identification of its binding partners.

Given the lack of information on its biological targets, the design of chemical probes based on "this compound" is not currently feasible.

Strategies for Lead Compound Optimization (Pre-clinical Stage)

Lead compound optimization is the iterative process of modifying the structure of a promising compound (the "lead") to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile.

In a hypothetical scenario where "this compound" was identified as a lead compound, several optimization strategies could be employed. These strategies would focus on modifying its three main components: the primary amine, the cyclopropylmethyl group, and the urea moiety.

Table 1: Hypothetical Lead Optimization Strategies for this compound

| Structural Moiety | Potential Modifications | Rationale for Modification |

| Primary Amine (-NH2) | Acylation, sulfonation, alkylation to form secondary or tertiary amines. | To explore additional interactions with the target, modulate basicity, and improve pharmacokinetic properties. |

| Cyclopropylmethyl Group | Replacement with other small, constrained ring systems (e.g., cyclobutyl, oxetanyl). Introduction of substituents on the cyclopropyl ring. | To fine-tune the conformational rigidity and explore different steric interactions within the binding pocket. |

| Urea (-NH-CO-NH-) | Replacement with bioisosteres such as thiourea, guanidine, or sulfonamide. N-alkylation or N-arylation of the urea nitrogens. | To alter hydrogen bonding patterns, improve metabolic stability, and explore new binding interactions. |

These potential modifications are standard practices in medicinal chemistry. However, without a known biological target and activity data for "this compound," any proposed optimization would be purely theoretical.

Conceptual Approaches to Target-Specific Ligand Design

The design of target-specific ligands involves creating molecules that bind selectively to a particular biological target. This is often achieved through structure-based drug design (if the 3D structure of the target is known) or ligand-based drug design (using the structures of known active molecules).

As there are no publicly known biological targets for "this compound," any discussion of target-specific ligand design is highly conceptual. If a target were to be identified, the following approaches could be considered:

Structure-Based Design: If the three-dimensional structure of the target's binding site were available, "this compound" could be computationally docked into the site. This would provide insights into its binding mode and suggest modifications to improve its affinity and selectivity. For example, if the primary amine is solvent-exposed, it could be functionalized to interact with a nearby amino acid residue.

Ligand-Based Design: In the absence of a target structure, a pharmacophore model could be developed based on a set of known active molecules. If "this compound" shared key pharmacophoric features with these molecules (e.g., hydrogen bond donors/acceptors, hydrophobic features), it could serve as a template for designing new analogs with improved properties.

Without a defined biological context, these approaches remain abstract. The utility of "this compound" as a starting point for rational drug design is entirely dependent on the future discovery of its biological activity.

Future Research Directions and Challenges

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 3-Amino-1-(cyclopropylmethyl)urea is not widely documented in current literature, suggesting that established methods for creating similar urea (B33335) derivatives could be adapted and optimized for its production. Traditional synthesis of urea-containing compounds often involves the use of hazardous reagents like phosgene (B1210022). nih.gov Future research could focus on developing greener and safer synthetic routes.

One promising avenue is the utilization of phosgene substitutes such as N,N'-carbonyldiimidazole (CDI). nih.gov This reagent is a crystalline solid and offers a less toxic alternative for generating unsymmetrical ureas. nih.gov The reaction would likely involve the treatment of cyclopropylmethylamine with CDI, followed by the addition of hydrazine (B178648) to yield the final product. Another approach could be a one-pot synthesis from primary amides via a Hofmann rearrangement, a method that has been shown to be efficient for producing N-substituted ureas. thieme.de

Furthermore, advancements in catalytic methods could offer more efficient and selective syntheses. For instance, the development of novel catalysts for the carbonylation of amines could provide a direct and atom-economical route to this and related ureas. nih.gov Exploring flow chemistry for the synthesis could also lead to improved safety, scalability, and purity of the final product.

A significant challenge in the synthesis will be the selective N-functionalization of the urea moiety. The presence of three nitrogen atoms with differing nucleophilicity requires careful control of reaction conditions to achieve the desired substitution pattern. Methodological advancements that allow for regioselective modification of the urea core would be highly valuable for creating a library of derivatives based on the this compound scaffold.

Emerging Biological Targets and Pathways for Investigation

The biological activity of this compound remains largely uncharacterized. However, the structural motifs present in the molecule, namely the urea and cyclopropyl (B3062369) groups, are found in numerous bioactive compounds, suggesting a range of potential biological targets. nih.govmdpi.com

Urea derivatives are known to act as inhibitors of various enzymes, including kinases, by forming key hydrogen bond interactions with the protein backbone. nih.govfrontiersin.org The N-aryl-N-cyclopropyl urea moiety, for example, is a feature of the kinase inhibitor lenvatinib. nih.gov This suggests that this compound and its derivatives could be investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govfrontiersin.org Specifically, kinases such as serine/arginine-rich protein-specific kinase 1 (SRPK1) and fibroblast growth factor receptor (FGFR) kinases have been targeted by urea-based inhibitors. nih.gov

The cyclopropylamine (B47189) moiety is also a key pharmacophore in medicinal chemistry, known for its ability to modulate the potency and pharmacokinetic properties of drug candidates. longdom.org For instance, cyclopropylamine derivatives have been investigated as monoamine oxidase inhibitors (MAOIs) for the treatment of depression. longdom.org Therefore, this compound could be screened for activity against monoamine oxidases and other enzymes involved in neurotransmitter metabolism.

Moreover, urea derivatives have shown promise as antimicrobial agents. mdpi.com The ability of the urea functional group to form stable hydrogen bonds with biological targets is crucial for its antibacterial and antifungal activity. nih.govmdpi.com Future research could explore the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi.

A significant challenge in this area will be the identification of specific and potent biological targets. High-throughput screening campaigns against diverse target classes will be necessary to uncover the bioactivity of this compound. Subsequent lead optimization will then be required to enhance potency and selectivity for any identified targets.

Integration of Advanced Computational and Experimental Methodologies

The exploration of this compound can be significantly accelerated by the integration of computational and experimental approaches. Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with various protein targets. mdpi.comijpsr.comnih.govscispace.com For example, docking simulations could be used to assess its potential as a kinase inhibitor by modeling its interactions within the ATP-binding pocket of different kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a library of this compound derivatives to correlate their structural features with their biological activities. nih.gov This can provide valuable insights for the rational design of more potent and selective analogs.

These computational predictions can then guide the experimental work. For instance, compounds identified as promising hits from virtual screening can be synthesized and tested in biological assays to validate the computational models. This iterative cycle of computational design and experimental validation can streamline the drug discovery process and reduce the time and cost associated with identifying lead compounds.

A challenge in this integrated approach lies in the accuracy of the computational models. The conformational flexibility of the cyclopropylmethyl group and the urea moiety will require sophisticated computational methods to accurately predict binding affinities and modes. Experimental validation of the computational results will be crucial to ensure the reliability of the models.

Potential for Novel Applications as a Chemical Tool or Scaffold

Beyond its potential as a therapeutic agent, this compound could serve as a versatile chemical tool or scaffold for the development of novel chemical probes and materials. The presence of a primary amino group provides a convenient handle for further chemical modification.

For example, the amino group can be functionalized with fluorescent dyes, biotin (B1667282), or other reporter molecules to create chemical probes for studying biological processes. These probes could be used to identify the cellular targets of this compound or to visualize specific biological pathways. The development of such probes would be invaluable for elucidating the mechanism of action of this compound and for broader applications in chemical biology. rsc.org

Furthermore, the unique structural features of this compound make it an interesting building block for the synthesis of more complex molecules and materials. longdom.org The cyclopropyl group can impart desirable properties such as increased metabolic stability and conformational rigidity to larger molecules. longdom.org The urea moiety can participate in hydrogen bonding networks, which can be exploited for the design of self-assembling materials or for creating specific interactions in supramolecular chemistry.

The challenge in this area will be to develop efficient and selective methods for the functionalization of the this compound scaffold. The ability to precisely modify different parts of the molecule will be essential for creating a diverse range of chemical tools and materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-1-(cyclopropylmethyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling a cyclopropane-containing amine (e.g., cyclopropylmethylamine) with an isocyanate or carbamate derivative. For example, reacting cyclopropylmethylamine with an appropriately substituted urea precursor under reflux in anhydrous solvents like THF or DCM. Catalysts such as triethylamine or DMAP may enhance reactivity.

- Key Considerations : Solvent polarity, temperature, and stoichiometric ratios are critical. Impurities often arise from side reactions like over-alkylation or hydrolysis; purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : H NMR should show characteristic peaks for the cyclopropyl group (δ ~0.5–1.5 ppm) and urea NH protons (δ ~5.5–6.5 ppm). C NMR confirms the carbonyl (C=O) at ~155–160 ppm.

- IR : Stretching vibrations for urea (N–H at ~3200–3400 cm, C=O at ~1640–1680 cm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] for CHNO: 128.082 g/mol).

- Data Validation : Cross-referencing with literature spectra of analogous ureas (e.g., ’s InChI data) ensures accuracy .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology : The urea group’s reactivity is influenced by steric and electronic factors. For example, substituting the cyclopropylmethyl group with electron-withdrawing substituents (e.g., halogens) can direct nucleophiles to specific positions.

- Case Study : In , similar ureas underwent selective substitution at the urea nitrogen using thiols or amines under basic conditions (KCO, DMF, 60°C). Kinetic vs. thermodynamic control must be assessed via time-dependent HPLC monitoring .

Q. How does structural modification of the cyclopropyl group impact biological activity in enzyme inhibition studies?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied cyclopropane substituents (e.g., methyl, halogen) and testing inhibitory potency against target enzymes (e.g., kinases, proteases).

- Data Analysis : In , replacing cyclopropane with pyrrolidine in a related urea altered binding affinity to receptors by ~10-fold, highlighting the role of ring strain and hydrophobicity. Molecular docking simulations (e.g., AutoDock Vina) can rationalize these effects .

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Case Example : Discrepancies in H NMR splitting patterns may arise from dynamic rotational barriers in the urea moiety. Variable-temperature NMR (e.g., −40°C to 25°C) can slow rotation and simplify splitting.

- Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian) to identify artifacts .

Q. What experimental designs are suitable for probing the stability of this compound under physiological conditions?

- Protocol :

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.

Metabolic Stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation.

- Findings : ’s pharmacological studies on cyclopropane-containing analogs showed reduced metabolic clearance compared to non-cyclopropyl derivatives, suggesting enhanced in vivo stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.